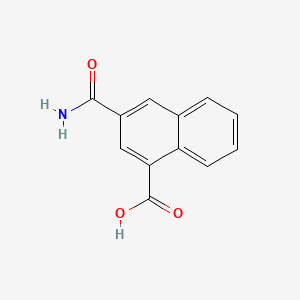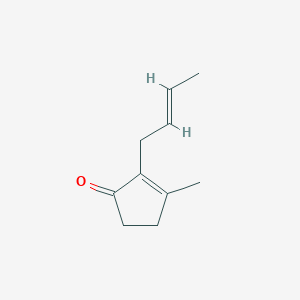
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 3-bromo-2-methylphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 3-bromo-2-methylbenzonitrile with hydroxylamine to form the corresponding amidoxime, which is then cyclized to form the oxadiazole ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in redox reactions under specific conditions.
Hydrolysis: The carboxylic acid group can be esterified or converted to other derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze ester derivatives to the carboxylic acid.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the oxadiazole ring.
Hydrolysis: Products include the carboxylic acid or its derivatives.
Applications De Recherche Scientifique
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.
Biological Research: It is used as a probe to study biological pathways and interactions due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-2-methylbenzoic acid
- 3-Bromo-2-methylphenylboronic acid
- 5-Bromo-2-methyl-1,3,4-oxadiazole
Uniqueness
5-(3-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of both the oxadiazole ring and the carboxylic acid group, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Propriétés
Formule moléculaire |
C10H7BrN2O3 |
|---|---|
Poids moléculaire |
283.08 g/mol |
Nom IUPAC |
5-(3-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7BrN2O3/c1-5-6(3-2-4-7(5)11)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |
Clé InChI |
HVQKGASWQKZNKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Br)C2=NC(=NO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylicacid](/img/structure/B15312795.png)

![1-{2-Azabicyclo[3.1.0]hexane-1-carbonyl}-2-azabicyclo[3.1.0]hexane dihydrochloride](/img/structure/B15312812.png)









